4-Chloro-5-hydroxypicolinaldehyde
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Overview
Description
4-Chloro-5-hydroxypicolinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 and a molecular weight of 157.55 g/mol It is a derivative of picolinaldehyde, characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxypicolinaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-hydroxypicolinaldehyde. The reaction typically employs reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4-chloro-5-hydroxypicolinyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Chloro-5-hydroxypicolinic acid.
Reduction: 4-Chloro-5-hydroxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-hydroxypicolinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-hydroxypicolinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
5-Hydroxypicolinaldehyde: Lacks the chlorine atom at the 4-position, making it less reactive in certain substitution reactions.
6-Chloro-5-hydroxypicolinaldehyde: Similar structure but with the chlorine atom at the 6-position, leading to different reactivity and applications.
Uniqueness: 4-Chloro-5-hydroxypicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .
Properties
Molecular Formula |
C6H4ClNO2 |
---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
4-chloro-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)8-2-6(5)10/h1-3,10H |
InChI Key |
KBTCJZXYWFDZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)O)C=O |
Origin of Product |
United States |
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